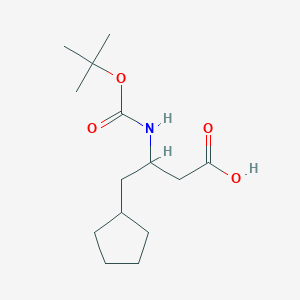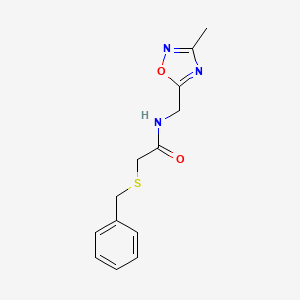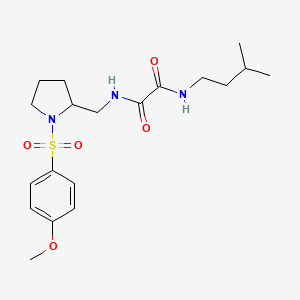![molecular formula C13H18N2O2S2 B2751453 N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea CAS No. 338975-29-4](/img/structure/B2751453.png)
N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea is a useful research compound. Its molecular formula is C13H18N2O2S2 and its molecular weight is 298.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibitors for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the chemical structure of interest, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including a similar compound to N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea, have shown promise in attenuating the growth of human lymphoma B cells both in vitro and in vivo, pointing towards potential applications in cancer therapy through the therapeutic targeting of GLS Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors..
Self-Healing Materials
A study on catalyst-free, room-temperature self-healing elastomers utilizing aromatic disulfide metathesis presents a fascinating application in material science. This method leverages the dynamic covalent chemistry of disulfides, similar in reactivity to components found in this compound, to create self-healing materials without the need for external intervention or catalysts, indicating significant potential for developing advanced materials with extended lifespans Catalyst-free room-temperature self-healing elastomers based on aromatic disulfide metathesis..
Antibacterial Agents
The synthesis of different dimeric disulfides, sharing a core structural similarity with this compound, has been explored for their potential antibacterial activity. Preliminary evaluations suggest that some of these compounds demonstrate marked activity against both Gram-positive and Gram-negative bacteria, such as Bacillus cereus and Pseudomonas aeruginosa, highlighting their relevance in developing new antibacterial agents Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides..
Drug Metabolism Studies
The applications extend into drug metabolism research, where the biochemical transformation of drugs within the body is studied. For instance, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis showcases the utility of related compounds in understanding and optimizing drug efficacy and safety profiles APPLICATION OF BIOCATALYSIS TO DRUG METABOLISM: PREPARATION OF MAMMALIAN METABOLITES OF A BIARYL-BIS-SULFONAMIDE AMPA (α-AMINO-3-HYDROXY-5-METHYLISOXAZOLE-4-PROPIONIC ACID) RECEPTOR POTENTIATOR USING Actinoplanes missouriensis..
Eigenschaften
IUPAC Name |
2,2-bis(ethylsulfanyl)-N-(phenylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-18-12(19-4-2)11(16)15-13(17)14-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPWNTPIBZNILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NC(=O)NC1=CC=CC=C1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2751371.png)


![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2751379.png)
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)

![Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2751382.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2751383.png)
![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B2751386.png)
![1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2751388.png)


![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)
